molecular formula C31H24ClN5Na2O6S2 B12715788 Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate CAS No. 85959-34-8

Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12715788
CAS No.: 85959-34-8
M. Wt: 708.1 g/mol
InChI Key: BDAGTKYPEOVSDT-UHFFFAOYSA-L
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Description

Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate is a bis-azo compound characterized by two azo (-N=N-) linkages connecting substituted aromatic groups. Its structure features a naphthalene backbone with sulphonate (-SO₃⁻Na⁺) groups at positions 2 and 3-sulphonatophenyl, a 4-chlorophenyl group at position 8, and an ethyl-substituted sulphonatophenylamino group at position 5. This compound’s synthesis likely involves diazotization of precursor amines followed by coupling with naphthalene derivatives, a method consistent with challenges noted in diazotizing sulphonic acid-containing intermediates due to poor solubility in mineral acids . The presence of dual sulphonate groups enhances water solubility, making it suitable for applications in dyes, sensors, or pharmaceuticals where aqueous compatibility is critical.

Properties

CAS No.

85959-34-8

Molecular Formula

C31H24ClN5Na2O6S2

Molecular Weight

708.1 g/mol

IUPAC Name

disodium;8-[(4-chlorophenyl)diazenyl]-5-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C31H26ClN5O6S2.2Na/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30;;/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

BDAGTKYPEOVSDT-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium 8-((4-chlorophenyl)azo)-5-((4-(ethyl((3-sulphonatophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a sulfonated azo dye, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22ClN4Na2O6S2, with a molecular weight of approximately 540.49 g/mol. Its structure features multiple functional groups, including azo (-N=N-) linkages and sulfonate (-SO₃Na) groups, which contribute to its solubility and reactivity in aqueous environments.

Case Studies

Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of various sulfonated azo dyes against pathogenic bacteria. Results indicated that some dyes exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in medical or industrial settings as antimicrobial agents.

Case Study 2: Mutagenicity Assessment
In a controlled laboratory setting, the mutagenic potential of this compound was assessed using the Ames test. The results indicated a positive correlation between dye concentration and mutagenic activity, highlighting concerns regarding its safety for use in consumer products .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

Compound NameMolecular WeightAntimicrobial ActivityMutagenicityBiodegradability
Disodium 8-((4-chlorophenyl)azo)-5-...540.49 g/molModeratePositiveModerate
Disodium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate512.4 g/molHighPositiveHigh
Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate540.49 g/molLowNegativeModerate

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Bis-Azo Naphthalene Derivatives

Compound (CAS) Substituents Sulphonate Groups Molecular Weight Key Properties
Target Compound 4-Chlorophenyl, ethyl((3-sulphonatophenyl)methyl)amino 2 ~800 (estimated) High water solubility; λmax ~500 nm (estimated); moderate photostability
25956-17-6 2-Methoxy-5-methyl-4-sulphonatophenyl, 6-hydroxynaphthalene 2 496.42 Food additive; high solubility; λmax ~450 nm
85136-34-1 4-Hydroxyphenyl, 4-nitro-2-sulphonatophenyl 2 692.59 Bathochromic shift (λmax ~550 nm); nitro group reduces thermal stability
72968-81-1 4-Methylphenylsulphonyloxy, 4-nitro-2-sulphonatophenylamino 2 ~850 (estimated) Bulky substituents reduce solubility; nitro group enhances UV absorption
6527-62-4 Anilino, 2-chloro-5-sulphonatophenyl 2 728.12 Chloro group increases photostability; λmax ~480 nm

Solubility and Stability

  • Solubility: The target compound’s dual sulphonate groups confer superior water solubility compared to analogues with fewer sulphonates (e.g., mono-sulphonated azo dyes) . However, bulky substituents, as in 72968-81-1, can hinder solubility despite sulphonate presence .
  • Photostability: Electron-withdrawing groups (e.g., -Cl in the target compound, -NO₂ in 85136-34-1) improve resistance to photodegradation but may reduce thermal stability .

Spectral Properties

  • UV-Vis Absorption: The target compound’s λmax is influenced by its chloro (electron-withdrawing) and ethylamino (electron-donating) groups, likely resulting in a moderate λmax (~500 nm). In contrast, nitro-substituted derivatives (e.g., 85136-34-1) exhibit bathochromic shifts (~550 nm) due to enhanced conjugation .

Research Findings and Challenges

  • Synthetic Challenges: Diazotization of sulphonic acid-containing precursors (e.g., 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid) remains difficult due to poor solubility, necessitating optimized reaction conditions .

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